
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone, also known as PBF-2, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of benzofuran, which is a heterocyclic organic compound that contains a fused benzene and furan ring system. PBF-2 has been shown to have effects on the central nervous system and may have potential applications in the fields of neuroscience and pharmacology.
作用机制
The mechanism of action of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone is not fully understood, but it is thought to involve the modulation of the sigma-2 receptor. This receptor has been shown to be involved in the regulation of calcium signaling, which is important for various cellular processes, including neurotransmission and cell death. 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone may also have effects on other cellular pathways, such as the regulation of protein synthesis and the modulation of ion channels.
Biochemical and Physiological Effects:
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have effects on the central nervous system, including the ability to modulate neurotransmitter release and to induce apoptosis in certain cell types. In addition, 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have antiproliferative effects on cancer cells in vitro. These effects may be related to the compound's ability to bind to the sigma-2 receptor.
实验室实验的优点和局限性
One advantage of using 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone in lab experiments is that it is a relatively small and simple molecule, which makes it easy to synthesize and manipulate. In addition, 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have high binding affinity for the sigma-2 receptor, which makes it a useful tool for studying this protein. However, one limitation of using 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone is that its effects on cellular pathways and physiological processes are not fully understood, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone. One area of interest is the development of more potent and selective sigma-2 receptor ligands based on the structure of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone. These ligands could be used to further study the function of the sigma-2 receptor and its role in various physiological processes. Another area of interest is the investigation of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone and its effects on cellular pathways and physiological processes.
合成方法
The synthesis of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone involves the reaction of 3-phenyl-2-propen-1-one with 2-butanone in the presence of a base catalyst. The reaction yields 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone as a yellow solid with a melting point of 131-133 °C.
科学研究应用
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been studied for its potential use as a tool in neuroscience research. Specifically, it has been shown to bind to the sigma-2 receptor, which is a protein that is involved in various physiological processes, including cell proliferation, apoptosis, and neurotransmission. 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been used as a ligand in radioligand binding assays to study the sigma-2 receptor in vitro.
属性
IUPAC Name |
4-(3-phenyl-1-benzofuran-2-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-13(19)11-12-17-18(14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLJGRSLWDZFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-1-benzofuran-2-yl)butan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

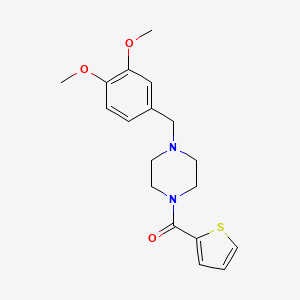
![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)
![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
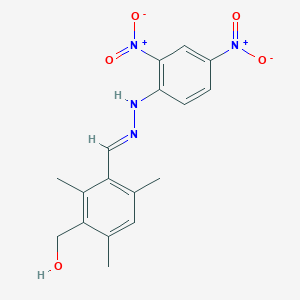
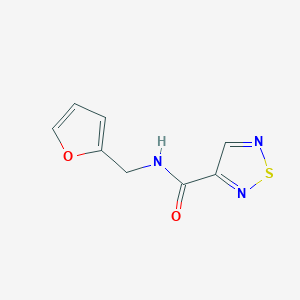
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)
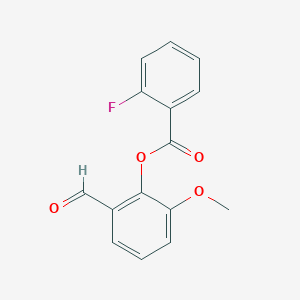
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
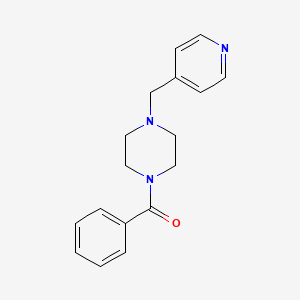
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)